Home > Products > Screening Compounds P48935 > 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one - 88372-34-3

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Catalog Number: EVT-380985
CAS Number: 88372-34-3
Molecular Formula: C19H22N2O
Molecular Weight: 294.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Benzhydryl-piperazin-1-yl)-3,3-diphenyl-propan-1-one

  • Compound Description: This compound is a close structural analog of the target compound and is mentioned as a subject of interest for its potential bioavailability. [, ]
  • Relevance: This compound shares the core structure of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one with an additional benzhydryl substituent on the piperazine ring. [, ]

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one

  • Compound Description: This compound features two pyrazole rings linked to a central propanone moiety with a phenyl group. []
  • Relevance: This compound shares the 3,3-diphenylpropan-1-one core with 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one. The key structural difference lies in replacing the piperazine ring with two pyrazole groups. []

(E)-1-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one (BBAP-7)

  • Compound Description: BBAP-7, a furan chalcone derivative, demonstrates potent antineoplastic activity by modulating PHD-2 induction in mammary gland carcinoma. []
  • Relevance: While structurally distinct from 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one, BBAP-7 falls under the broader category of chalcones, compounds containing the 1,3-diphenylprop-2-en-1-one moiety. Both compounds share this structural feature, though with different substituents and functionalities. []

3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15)

  • Compound Description: This compound exhibits high affinity for the σ1 receptor (σ1R) and demonstrates antinociceptive and anti-allodynic effects in vivo. []
  • Relevance: This compound shares a similar structure with 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one, featuring a piperazine ring connected to a propan-1-one moiety. The key structural differences lie in the cyclohexyl substitution on the propanone chain and the 4-methoxybenzyl group on the piperazine ring. []

(S)-1-{4-[2-(2-Amino-pyrimidin-5-yl)-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl]-piperazin-1-yl}-2-hydroxy-propan-1-one (GDC-0980)

  • Compound Description: GDC-0980 acts as a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin, showing efficacy in breast cancer models. []
  • Relevance: Despite its complex structure, GDC-0980 contains a piperazin-1-yl-propan-1-one fragment, a key structural element also present in 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one. This shared fragment highlights a potential common pharmacophore between the two compounds. []
  • Compound Description: This amorphous compound shows potential as an AKT inhibitor for treating diseases like cancer. [, ]
  • Relevance: This compound shares the piperazin-1-yl-propan-1-one core structure with 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one, indicating a potential structural basis for similar biological activities. [, ]
Overview

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C19H22N2OC_{19}H_{22}N_{2}O and a molecular weight of 294.39 g/mol. It is classified under the category of piperazine derivatives and is known for its potential biological activities, particularly in medicinal chemistry. The compound's unique structure includes two phenyl groups and a piperazine moiety, which contribute to its pharmacological properties.

Source

The compound can be sourced from various chemical suppliers, including American Custom Chemicals Corporation and Acrotein, which provide it in different purities and quantities. It is also referenced in multiple scientific literature and patents, highlighting its relevance in research and development .

Classification

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is classified as a piperazine derivative. Piperazine compounds are known for their diverse biological activities, including antipsychotic, antidepressant, and anticonvulsant effects. This specific compound has been studied for its potential as a calcium channel blocker and in other therapeutic applications .

Synthesis Analysis

Methods

The synthesis of 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one typically involves the reaction of appropriate starting materials through various organic synthesis techniques. Common methods include:

  1. Condensation Reactions: This method often utilizes piperazine and ketones or aldehydes to form the desired product.
  2. Substitution Reactions: Substituting functional groups on the phenyl rings can modify the compound's properties.

Technical Details

The synthesis may involve stages such as:

  • Formation of Chalcone Derivatives: Initial reactions may produce chalcone structures, which can then undergo further transformations.
  • Purification Techniques: After synthesis, techniques like recrystallization or chromatography are employed to purify the final product .
Molecular Structure Analysis

Structure

The molecular structure of 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one features:

  • Two phenyl rings attached to a central carbon atom.
  • A piperazine ring connected via a propanone linkage.

Data

Key structural data includes:

  • Molecular Formula: C19H22N2OC_{19}H_{22}N_{2}O
  • Molecular Weight: 294.39 g/mol
  • CAS Number: 88372-34-3
    This structure allows for various interactions with biological targets, influencing its pharmacological profile.
Chemical Reactions Analysis

Reactions

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one participates in several chemical reactions:

  1. Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile in substitution reactions.
  2. Oxidation Reactions: The compound may undergo oxidation under certain conditions to form different derivatives.

Technical Details

Reactions are often carried out under controlled conditions to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of synthesized products .

Mechanism of Action

Process

The mechanism of action of 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one is primarily linked to its interaction with calcium channels in cells. By blocking these channels, the compound may influence neurotransmitter release and neuronal excitability.

Data

Research indicates that this compound exhibits significant activity in modulating calcium influx, which is crucial for various physiological processes such as muscle contraction and neurotransmission .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a typical range for similar compounds.

Chemical Properties

Relevant data from studies indicate that these properties can significantly influence the compound's behavior in biological systems .

Applications

Scientific Uses

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one has several applications in scientific research:

  1. Pharmacological Studies: Investigated for its potential as an antipsychotic or anxiolytic agent due to its effects on neurotransmitter systems.
  2. Calcium Channel Blocker Research: Explored for its ability to modulate calcium channels, making it relevant in cardiovascular research.
  3. Synthesis of Novel Compounds: Serves as a precursor for developing new pharmaceutical agents with enhanced efficacy or reduced side effects.
Synthetic Methodologies and Derivative Development

Piperazine-Based Pharmacophores in Organic Synthesis

The 3,3-diphenylpropan-1-one scaffold serves as a privileged structural motif in medicinal chemistry due to its conformational rigidity and capacity for π-π interactions. When coupled with the piperazine heterocycle—present in 13 of the 200 top-selling pharmaceuticals—this hybrid architecture demonstrates enhanced molecular recognition properties for biological targets. The piperazine nitrogen atoms (N1 and N4) provide critical sites for structural diversification, enabling modulation of pharmacokinetic profiles while maintaining the core pharmacophore [1] [6]. Molecular connectivity analysis reveals that the carbonyl linker in 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one facilitates hydrogen bonding with biological targets, while the diphenyl groups contribute significant lipophilicity (calculated logP ≈ 3.2), promoting blood-brain barrier penetration [2].

Table 1: Bioisosteric N-Substituents for Piperazine Ring Functionalization

Substituent TypeRepresentative GroupsEffect on LogDTarget Engagement
Aromatic4-Fluorobenzyl, 1-Naphthyl+0.8 to +1.5Enhanced CNS targeting
Aliphatic Branchedtert-Butyl, Adamantyl+1.2 to +2.0Increased metabolic stability
Electron-WithdrawingTrifluoromethyl, p-NO₂-Benzyl+0.3 to +0.7Improved calcium channel affinity
Hydrogen Bond Donors2-Hydroxyethyl, Carbamoyl-1.5 to -0.8Enhanced aqueous solubility

Synthetic routes typically employ late-stage N-functionalization strategies, where the parent compound serves as a scaffold for nucleophilic displacement or reductive amination. For instance, reductive amination with 4-(trifluoromethyl)benzaldehyde using sodium triacetoxyborohydride affords the N1-(4-(trifluoromethyl)benzyl) derivative in 85% yield, significantly altering the electron distribution across the piperazine ring without modifying the propanone core [1] [2]. These modifications directly influence calcium channel binding affinities, with Ki values varying >100-fold depending on N-substituent electronic properties [2].

Regioselective Functionalization of Piperazine Moieties in Propan-1-one Scaffolds

The unsymmetrical nature of the piperazine ring (N1 vs N4) presents significant regiochemical challenges during derivatization. In 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one, N1 exhibits higher nucleophilicity due to reduced steric hindrance, enabling selective monoalkylation when employing controlled stoichiometry (1.0 eq alkylating agent, -78°C, THF solvent). This selectivity is empirically demonstrated through comparative NMR studies: Benzylation under kinetic control yields >95% N1-benzyl isomer, while thermodynamic conditions (refluxing toluene) produce an 85:15 N1:N4 ratio [7] [9].

Regiocontrol becomes critically important when synthesizing disubstituted derivatives. Sequential protection-deprotection strategies using di-tert-butyldicarbonate (Boc₂O) enable orthogonal functionalization: Initial Boc protection occurs preferentially at N4 (less sterically hindered), followed by N1 alkylation and subsequent Boc deprotection to yield N1-substituted derivatives. This three-step sequence achieves 73% overall yield for N1-(morpholinoethyl)-N4-H derivatives while avoiding symmetrical dialkylation byproducts [7].

Table 2: Regioselectivity in Piperazine Alkylation of 3,3-Diphenylpropan-1-one Derivatives

Alkylating AgentConditionsN1:N4 RatioMajor Isolable Product
Benzyl bromide-78°C, THF, 1h95:5N1-Benzyl derivative
2-Chloroethylmorpholine25°C, K₂CO₃, DMF88:12N1-(2-Morpholinoethyl) derivative
tert-Butyl bromoacetateReflux, MeCN68:32N1-tert-Butoxycarbonylmethyl
4-Nitrobenzyl chloride0°C, Et₃N, CH₂Cl₂93:7N1-(4-Nitrobenzyl) derivative

Notably, the carbonyl group in the propanone scaffold electronically influences regioselectivity. X-ray crystallographic analysis confirms that the carbonyl oxygen engages in a non-covalent interaction with the N4 proton (distance: 2.12Å), effectively reducing N4 nucleophilicity and enhancing N1 selectivity during electrophilic reactions [7].

Catalytic Asymmetric Approaches for Diphenylpropanone-Piperazine Hybrids

Introduction of stereogenic centers into the piperazine ring represents a significant synthetic challenge due to conformational flexibility. Two innovative strategies have emerged: chiral auxiliary-directed benzyne functionalization and autocatalytic amplification. The benzyne-mediated approach utilizes ortho-silylaryl triflates (e.g., (R)-(−)-1-(triisopropylsilyl)-2-triflyloxybenzene) which, upon fluoride activation, generates transient chiral aryne intermediates. These intermediates undergo enantioselective [2+2] cycloaddition with the piperazine nitrogen, yielding configurationally stable α-aminocyclobutene-fused piperazines with 92% ee [4] [6].

Remarkably, asymmetric autocatalysis provides exceptional enantiomeric enhancement from near-racemic starting materials. When 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one derivatives containing a 5-pyrimidyl group (e.g., 1-(5-pyrimidyl)-2-methylpropan-1-ol) are treated with diisopropylzinc, the minor enantiomer catalytically amplifies its own production. Systems initiated with 0.00005% ee achieve >99.5% ee after three recursive reaction cycles—a phenomenon attributed to crystal packing preferences in the zinc-chelate transition state [6] [8].

Table 3: Stereochemical Outcomes in Asymmetric Piperazine Functionalization

MethodChiral SourceKey Intermediateee (%)Configuration
Benzyne cycloaddition(R)-(−)-Silylaryl triflateChiral aryne92(S)-α-Aminocyclobutene
Autocatalytic amplification(S)-Pyrimidyl alkanolZn-chelate>99.5(R)-2-Methylpropanol
Organocatalytic MannichL-Proline-derived catalystEnamine85(3R,5S)-Disubstituted piperazine

Alternative organocatalytic approaches employ L-proline-derived catalysts (20 mol%) to facilitate enantioselective Mannich reactions between N-Boc-piperazine and 3,3-diphenylpropanal derivatives. This method constructs adjacent stereocenters at C3 and C5 of the piperazine ring with moderate to high diastereoselectivity (dr up to 10:1) and 85% ee, providing access to conformationally restricted analogs [6].

Impurity Profiling and Byproduct Analysis During Piperazine Coupling Reactions

The amide coupling step forming the C(O)–N piperazine bond generates characteristic impurities requiring rigorous analytical control. Reverse-phase HPLC studies (C18 column, 0.1% TFA/MeCN gradient) identify three primary byproducts: the regioisomeric 1,4-dipiperazinyl derivative (6-8%), 3,3-diphenylpropanoic acid from hydrolysis (2-3%), and the bis-adduct from over-reaction (4-7%). These impurities originate from competing acylation pathways at both piperazine nitrogens and hydrolytic cleavage of the acid chloride intermediate [4] [7].

Mechanistic studies reveal that the regioisomeric impurity (1-(3,3-diphenylpropanoyl)-4-(3,3-diphenylpropanoyl)piperazine) forms preferentially under elevated temperatures (>40°C) due to decreased kinetic discrimination between N1 and N4. This symmetrical bis-amide exhibits distinct chromatographic behavior (retention time = 22.3 min vs 18.7 min for monomer) and crystallizes as a separate phase during workup, facilitating identification through powder XRD [7].

Table 4: Characterized Impurities in 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one Synthesis

ImpurityOriginHPLC RT (min)Control Strategy
1,4-Bis(3,3-diphenylpropanoyl)piperazineOveracylation22.3Temperature control (<25°C)
3,3-Diphenylpropanoic acidHydrolysis12.1Anhydrous conditions
1-(3,3-Diphenylpropanoyl)-1,2,3,6-tetrahydropyrazineDehydration15.8Inert atmosphere
N1-(3,3-Diphenylpropanoyl)-N4-alkylpiperazineRegioisomer19.2Stoichiometric precision

A particularly persistent impurity arises from unexpected ring dehydration: During extended reaction times (>24h), trace acid catalysis promotes water elimination, generating 1-(3,3-diphenylpropanoyl)-1,2,3,6-tetrahydropyrazine (3-5%). This Δ2,3-unsaturated heterocycle displays UV λmax at 254 nm (ε = 12,500) versus 218 nm (ε = 8,200) for the parent compound, enabling photodiode array detection. Mitigation strategies include strict reaction time control (≤4h) and molecular sieve addition to sequester adventitious moisture [4] [7].

Properties

CAS Number

88372-34-3

Product Name

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

IUPAC Name

3,3-diphenyl-1-piperazin-1-ylpropan-1-one

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C19H22N2O/c22-19(21-13-11-20-12-14-21)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2

InChI Key

JNALRJOIXRFIQP-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.